molecular formula C15H16O2 B6370324 3-(4-Ethoxy-2-methylphenyl)phenol CAS No. 1261900-08-6

3-(4-Ethoxy-2-methylphenyl)phenol

Cat. No.: B6370324
CAS No.: 1261900-08-6
M. Wt: 228.29 g/mol
InChI Key: FDMHFOOXPMWDPG-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2-methylphenyl)phenol is a phenolic compound featuring a central phenol ring substituted at the 3-position with a 4-ethoxy-2-methylphenyl group. This structure combines electron-donating ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents, which influence its physicochemical properties. The ethoxy group enhances hydrophobicity and steric bulk, while the methyl group further modifies electronic and steric characteristics. Such substitutions are critical in determining solubility, acidity, and reactivity, making this compound relevant in organic synthesis, material science, and pharmaceutical intermediates.

Properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-3-17-14-7-8-15(11(2)9-14)12-5-4-6-13(16)10-12/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMHFOOXPMWDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683539
Record name 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-08-6
Record name 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-2-methylphenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative undergoes substitution with an ethoxy and methyl group under controlled conditions. For instance, the reaction of 4-ethoxy-2-methylphenol with a phenol derivative in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalysts to enhance reaction efficiency and yield. The use of metal catalysts, such as palladium or copper, in cross-coupling reactions like the Suzuki-Miyaura coupling, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-(4-Ethoxy-2-methylphenyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Phenolic Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Toxicity Profile (GHS)
3-(4-Ethoxy-2-methylphenyl)phenol This compound ~244.3 (estimated) Predicted high hydrophobicity; potential intermediate in organic synthesis Not reported; inferred low acute toxicity (analogs)
4-Chloro-2-methylphenol 4-Cl, 2-CH₃ 142.58 MP: 51–53°C; used in disinfectants Environmental persistence; aquatic toxicity
Eugenol (2-methoxy-4-allylphenol) 2-OCH₃, 4-CH₂CHCH₂ 164.20 MP: −7.5°C; antiseptic, flavoring agent H315 (skin irritation), H319 (eye irritation)
3-(2-Methyl-2-propen-1-yl)phenol acetate Acetate ester, propenyl group 190.22 Lab chemical; used in polymer synthesis H302 (oral toxicity), H315, H319, H335 (respiratory irritation)
B-(4-Ethoxy-2-methylphenyl)boronic acid Boronic acid, 4-ethoxy-2-methyl 180.01 Cross-coupling reagent in Suzuki reactions Not reported; boronic acids generally handle with care

Physicochemical Properties

  • Acidity: The phenol group (pKa ~10) is less acidic than 4-chloro-2-methylphenol (pKa ~8.5) due to electron-donating ethoxy and methyl groups reducing phenol’s acidity .
  • Solubility: Ethoxy and methyl groups likely reduce water solubility compared to hydroxyl-rich analogs (e.g., eugenol). Predicted logP ~3.5 (similar to eugenol’s logP 2.4) .
  • Thermal Stability : Ethoxy groups may enhance thermal stability; analogs like B-(4-ethoxy-2-methylphenyl)boronic acid are stable under standard storage .

Toxicity and Environmental Impact

  • Acute Toxicity: Analogous phenolic esters (e.g., 3-(2-methyl-2-propen-1-yl)phenol acetate) show oral (H302) and dermal irritation (H315), suggesting similar risks for this compound .
  • Environmental Fate: Unlike 4-chloro-2-methylphenol, which is persistent in aquatic systems, the ethoxy group in this compound may enhance biodegradability via hydrolytic cleavage .

Research Findings and Methodological Insights

  • Structural Characterization : Crystallographic tools like SHELXL and ORTEP-3 (used in analog studies) are critical for resolving substituent effects on molecular packing .
  • Synthetic Routes : Ethoxy-methylphenyl derivatives are often synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, as seen in the preparation of B-(4-ethoxy-2-methylphenyl)boronic acid .

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